molecular formula C28H31N3 B15343808 4,4',4''-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline

4,4',4''-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline

Cat. No.: B15343808
M. Wt: 409.6 g/mol
InChI Key: NQMCPETYSRIHER-UHFFFAOYSA-N
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Description

4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline is a complex organic compound characterized by the presence of an adamantane core structure substituted with three aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline typically involves the reaction of adamantane derivatives with aniline under specific conditions. One common method includes the use of adamantane-1,3,5-tricarboxylic acid as a starting material, which is then subjected to a series of reactions involving amination and reduction to yield the desired trianiline compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Electrophilic substitution reactions are common, where the aniline groups can be substituted with various electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitro groups

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aniline compounds.

Scientific Research Applications

4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline involves its interaction with specific molecular targets and pathways. The adamantane core provides structural stability, while the aniline groups can interact with various biological molecules, potentially inhibiting or modulating their activity. This compound may also affect cellular pathways by altering the function of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline
  • 1,3,5-Tris(4-aminophenyl)benzene

Uniqueness

4,4’,4’'-((1S,3S,5S)-Adamantane-1,3,5-triyl)trianiline is unique due to its adamantane core, which imparts exceptional stability and rigidity compared to other similar compounds

Properties

Molecular Formula

C28H31N3

Molecular Weight

409.6 g/mol

IUPAC Name

4-[3,5-bis(4-aminophenyl)-1-adamantyl]aniline

InChI

InChI=1S/C28H31N3/c29-23-7-1-20(2-8-23)26-13-19-14-27(16-26,21-3-9-24(30)10-4-21)18-28(15-19,17-26)22-5-11-25(31)12-6-22/h1-12,19H,13-18,29-31H2

InChI Key

NQMCPETYSRIHER-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)C6=CC=C(C=C6)N

Origin of Product

United States

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